Lipophilicity Enhancement via 5-Chloro-8-Methyl Substitution
The presence of chlorine and methyl substituents significantly increases the lipophilicity of 5-chloro-8-methylquinoline-3-carboxamide relative to the unsubstituted parent compound. The target compound has a computed XLogP3-AA value of 2.1 [1], whereas unsubstituted quinoline-3-carboxamide has a reported XLogP of 1.10 [2]. This ~0.9 log unit increase corresponds to an approximately 8-fold higher partition coefficient, which is known to enhance passive membrane diffusion and may improve cellular uptake in biological assays.
| Evidence Dimension | Lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | Quinoline-3-carboxamide (unsubstituted) XLogP = 1.10 |
| Quantified Difference | ΔXLogP = +0.9 (~8-fold increase in partition) |
| Conditions | Computed using XLogP3 algorithm v3.0 (PubChem 2019.06.18) [1]; comparator value from PlantaE DB [2] |
Why This Matters
Higher lipophilicity translates to better membrane permeability, a critical factor for intracellular target engagement and a key differentiator when selecting a quinoline building block for drug discovery programs.
- [1] PubChem. (2026). 5-Chloro-8-methylquinoline-3-carboxamide. Compound Summary CID 73952348. View Source
- [2] PlantaE DB. (2026). Quinoline-3-carboxamide (CAS 6480-67-7). View Source
